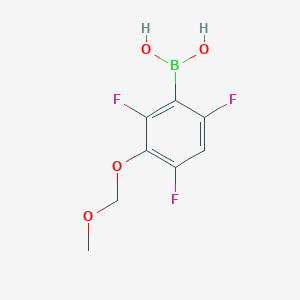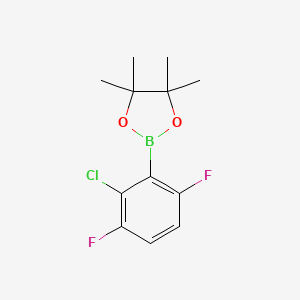
2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C8H8BF3O4 and a molecular weight of 235.96 g/mol . This compound is characterized by the presence of trifluoromethyl groups and a methoxymethoxy substituent on the phenyl ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2,4,6-trifluoro-3-(methoxymethoxy)iodobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This compound can also participate in other reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Substitution Reactions: Nucleophiles such as amines or alcohols can react with the boronic acid group.
Major Products: The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and various substituted phenyl derivatives in oxidation and substitution reactions.
科学的研究の応用
2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to modify biomolecules, such as peptides and proteins, for studying biological processes and developing bioconjugates.
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . The trifluoromethyl groups enhance the reactivity of the boronic acid, facilitating the formation of the desired carbon-carbon bonds. The methoxymethoxy group provides additional stability and solubility to the compound, making it a versatile reagent in various chemical transformations.
類似化合物との比較
Phenylboronic acid: Lacks the trifluoromethyl and methoxymethoxy substituents, resulting in lower reactivity and different solubility properties.
2,4,6-Trifluorophenylboronic acid: Similar trifluoromethyl substitution but lacks the methoxymethoxy group, affecting its stability and reactivity.
3-Methoxymethoxyphenylboronic acid: Contains the methoxymethoxy group but lacks trifluoromethyl groups, leading to different electronic and steric effects.
Uniqueness: 2,4,6-Trifluoro-3-(methoxymethoxy)phenylboronic acid is unique due to the combination of trifluoromethyl and methoxymethoxy substituents, which enhance its reactivity, stability, and solubility. These properties make it a valuable reagent in various chemical transformations, particularly in the synthesis of complex organic molecules.
特性
IUPAC Name |
[2,4,6-trifluoro-3-(methoxymethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-3-16-8-5(11)2-4(10)6(7(8)12)9(13)14/h2,13-14H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAWAANZTHLRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCOC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














